molecular formula C6H8FN3O3 B1203142 Fluoromisonidazole F-18 CAS No. 104613-87-8

Fluoromisonidazole F-18

Katalognummer B1203142
CAS-Nummer: 104613-87-8
Molekulargewicht: 188.15 g/mol
InChI-Schlüssel: HIIJZYSUEJYLMX-JZRMKITLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluoromisonidazole F-18 is under investigation in clinical trial NCT01507428 (Study of Positron Emission Tomography and Computed Tomography in Guiding Radiation Therapy in Patients With Stage III Non-small Cell Lung Cancer).

Wissenschaftliche Forschungsanwendungen

Imaging of Tumor Hypoxia

  • Tumor Hypoxia Assessment : [F-18]FMISO binds selectively to hypoxic cells, a characteristic of many tumors, which can be imaged using positron emission tomography (PET). This application is crucial for the non-invasive assessment of tumor hypoxia in various cancers, including head and neck malignancies (Koh et al., 1992).

  • Detecting Hypoxia in Experimental Models : The binding of [F-18]FMISO in experimental mouse tumors has been studied to evaluate its effectiveness in identifying hypoxia. It has shown promising results compared to other tracers like [18F]Fluoro-2-deoxy-D-glucose (Bentzen, 2000).

  • Radiolabeled Imaging for Tumor Hypoxia : The use of fluoromisonidazole labeled with H-3 or F-18 has been explored for imaging and modeling of oxygen-dependent drug retention in different regions of human neoplasms, offering insights into the heterogeneity of tumor oxygenation (Rasey et al., 1989).

Radiotherapy Planning and Monitoring

  • Intensity-Modulated Radiotherapy (IMRT) in Head and Neck Cancer : [F-18]FMISO PET/CT-guided IMRT has been investigated for dose escalation to attack the hypoxic volume of tumor masses, offering potential improvements in treatment planning for head and neck cancer (Choi et al., 2010).

  • Dose Painting in Radiotherapy : Functional imaging with [F-18]FMISO has been evaluated for providing a biologic target for dose painting in radiotherapy for head and neck squamous cell carcinoma, showing potential for early response assessment and therapy planning (Dirix et al., 2009).

  • Kinetic Modeling for Shortened Acquisition Times : The feasibility of kinetic modeling using shortened acquisition times with [F-18]FMISO dynamic PET for identifying regions of hypoxia in head and neck cancer has been investigated, aiming to expedite clinical implementation (Grkovski et al., 2016).

Other Research Applications

  • Myocardial Kinetics for Hypoxic Myocardium : [F-18]FMISO has been used to study myocardial kinetics, indicating its potential utility in identifying hypoxic myocardium, which could have implications in cardiovascular diseases (Shelton et al., 1989).

  • Hypoxia PET Imaging in Noncancer Diseases : The emergence of [F-18]FMISO has allowed noninvasive assessment of hypoxia in various diseases, extending its applications beyond oncology (Lee & Scott, 2007).

Eigenschaften

CAS-Nummer

104613-87-8

Produktname

Fluoromisonidazole F-18

Molekularformel

C6H8FN3O3

Molekulargewicht

188.15 g/mol

IUPAC-Name

1-(18F)fluoranyl-3-(2-nitroimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C6H8FN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2/i7-1

InChI-Schlüssel

HIIJZYSUEJYLMX-JZRMKITLSA-N

Isomerische SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(C[18F])O

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O

Kanonische SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O

Andere CAS-Nummern

104613-87-8

Synonyme

(F-18) fluoromisonidazole
1-(2-nitro-1-imidazolyl)-3-fluoro-2-propanol
1-fluoro-2-hydroxypropyl-2-nitroimidazole
1-fluoromisonidazole
18F-fluoromisonidazole
18F-FMISO
fluoromisonidazole
fluoromisonidazole, 18F-labeled
fluoromisonidazole, tritium-labeled
fluoronormethoxymisonidazole
FMISO
Ro 07-0741

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluoromisonidazole F-18
Reactant of Route 2
Reactant of Route 2
Fluoromisonidazole F-18
Reactant of Route 3
Fluoromisonidazole F-18
Reactant of Route 4
Fluoromisonidazole F-18
Reactant of Route 5
Reactant of Route 5
Fluoromisonidazole F-18
Reactant of Route 6
Fluoromisonidazole F-18

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.